molecular formula C12H10ClN3O B13358748 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide

6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide

Cat. No.: B13358748
M. Wt: 247.68 g/mol
InChI Key: NWAZEDLMSGMFGS-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is an organic compound with the molecular formula C12H10ClN3O It is a derivative of nicotinamide, where a chlorine atom is substituted at the 6th position of the pyridine ring, and a pyridin-2-ylmethyl group is attached to the nitrogen atom of the nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with pyridin-2-ylmethanamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Chloro-2-pyridinamine: A related compound with similar structural features but different functional groups.

    Nicotinamide: The parent compound without the chlorine substitution and pyridin-2-ylmethyl group.

    2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide: A derivative with a chlorine atom at the 2nd position instead of the 6th.

Uniqueness: 6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the pyridin-2-ylmethyl group enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

6-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c13-11-5-4-9(7-15-11)12(17)16-8-10-3-1-2-6-14-10/h1-7H,8H2,(H,16,17)

InChI Key

NWAZEDLMSGMFGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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